PART 1: EXECUTIVE SUMMARY & CRITICAL DISAMBIGUATION
PART 1: EXECUTIVE SUMMARY & CRITICAL DISAMBIGUATION
Urgent Safety Notice regarding CAS Registry Numbers: This guide addresses the chemical entity 2-Nonyloxirane (also known as 1,2-Epoxyundecane ). NOTE: The CAS number provided in the topic request (1003-29-8 ) corresponds to Pyrrole-2-carboxaldehyde, a chemically distinct heterocyclic aldehyde. To ensure scientific integrity and safety, this document strictly covers 2-Nonyloxirane (Correct CAS: 17322-97-3 for racemic; 149948-91-4 for (S)-enantiomer). Do not use CAS 1003-29-8 for protocols involving this epoxide.
Overview: 2-Nonyloxirane is a C11 long-chain terminal epoxide. Unlike short-chain epoxides (e.g., ethylene oxide) which are highly volatile gas-phase alkylators, 2-Nonyloxirane is a lipophilic liquid. It serves as a critical "warhead" intermediate in drug discovery for installing hydroxy-functionalities via nucleophilic ring-opening. It is widely employed in the synthesis of fatty acid derivatives, pheromone analogs, and lipid-tail modifications in peptidomimetics (e.g., Fellutamide analogs).
PART 2: CHEMICAL IDENTITY & MOLECULAR ARCHITECTURE
2-Nonyloxirane is characterized by significant ring strain (~27 kcal/mol) inherent to the oxirane ring, which drives its reactivity toward nucleophiles despite the steric bulk of the nonyl chain.
| Property | Data / Specification |
| IUPAC Name | 2-Nonyloxirane |
| Common Synonyms | 1,2-Epoxyundecane; Undecylene oxide; 1,2-Undecene oxide |
| CAS Number | 17322-97-3 (Racemic) |
| Molecular Formula | C₁₁H₂₂O |
| Molecular Weight | 170.29 g/mol |
| SMILES | CCCCCCCCCCC1CO1 |
| Physical State | Clear, colorless liquid |
| Boiling Point | ~230–235 °C (Atmospheric); ~110–115 °C @ 15 mmHg (Interpolated) |
| Density | ~0.842 g/mL @ 25 °C |
| Solubility | Insoluble in water; Soluble in EtOH, CHCl₃, THF, Toluene |
| LogP | ~5.4 (High Lipophilicity) |
PART 3: HAZARD PROFILING & RISK MITIGATION
As an alkylating agent, 2-Nonyloxirane poses specific biological risks. While its high molecular weight reduces inhalation volatility compared to lower homologs, it remains a potent contact hazard.
GHS Classification (Derived from Homologs C10/C12)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1][4] |
| Skin Sensitization | Cat. 1 | H317: May cause an allergic skin reaction. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[1][2][4] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[4] |
Toxicological Mechanism: Alkylation
The electrophilic carbons of the epoxide ring (C1 and C2) are susceptible to attack by biological nucleophiles (DNA bases, protein residues).
-
Primary Risk: Direct alkylation of skin proteins (haptens), leading to sensitization (contact dermatitis).
-
Systemic Risk: Potential for DNA alkylation if absorbed, though lipophilicity limits systemic distribution compared to water-soluble epoxides.
Safety Workflow Diagram
The following diagram outlines the hierarchy of controls for handling lipophilic epoxides.
Figure 1: Hierarchical safety strategy for handling 2-Nonyloxirane in a research setting.
PART 4: SYNTHESIS & REACTIVITY
Synthesis: Epoxidation of 1-Undecene
The most reliable laboratory scale synthesis involves the Prilezhaev reaction using meta-chloroperoxybenzoic acid (mCPBA).
-
Precursor: 1-Undecene (CAS 821-95-4).[5]
-
Reagent: mCPBA (1.1 equiv) in Dichloromethane (DCM).
-
Mechanism: Concerted "Butterfly" transition state, preserving stereochemistry (if starting with internal alkenes, though 1-undecene is terminal).
Reactivity Profile: Ring Opening
The utility of 2-Nonyloxirane lies in its regioselective ring opening.
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Basic Conditions (Nu⁻): Nucleophile attacks the less substituted carbon (C1) due to steric hindrance at C2.
-
Product: Secondary alcohol (1-substituted-2-undecanol).
-
-
Acidic Conditions (H⁺): Protonation of oxygen activates the ring; nucleophile attacks the more substituted carbon (C2) due to partial carbocation stabilization.
-
Product: Primary alcohol variant (2-substituted-1-undecanol).
-
Figure 2: Synthetic pathway from 1-Undecene and divergent ring-opening regioselectivity.
PART 5: EXPERIMENTAL PROTOCOL
Protocol: Synthesis of 2-Nonyloxirane via mCPBA Oxidation
1. Preparation:
-
Glassware: Flame-dried 500 mL Round Bottom Flask (RBF), magnetic stir bar.
-
Atmosphere: Nitrogen or Argon blanket (Epoxides are moisture sensitive).
2. Reaction Assembly:
-
Dissolve 1-Undecene (15.4 g, 100 mmol) in anhydrous DCM (200 mL).
-
Cool the solution to 0 °C using an ice/water bath.
-
Slowly add mCPBA (70-75% purity, 27.0 g, ~110 mmol) portion-wise over 30 minutes. Caution: Exothermic.
3. Execution:
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[6] Disappearance of alkene indicates completion.
4. Work-up (Critical for Safety):
-
Quench: Filter off the precipitated m-chlorobenzoic acid byproduct.
-
Wash: Wash the filtrate with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove acidic byproducts).
-
Dry: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
5. Purification:
-
Purify via vacuum distillation (approx. 110 °C @ 15 mmHg) or flash column chromatography (Silica gel, 100% Hexanes -> 5% EtOAc/Hexanes).
-
Yield: Typically 85–95%.
PART 6: STORAGE & STABILITY
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Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Epoxides can hydrolyze to diols (1,2-undecanediol) upon exposure to atmospheric moisture over time.
-
Incompatibility: Strong acids, strong bases, amines, and oxidizing agents.
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Shelf Life: 12 months if properly sealed and refrigerated.
REFERENCES
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17858, 1,2-Epoxydodecane (Homolog Reference). Retrieved from [Link]
-
Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions, 7, 378.
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U.S. EPA. Toxic Substances Control Act (TSCA) Chemical Substance Inventory: Oxirane, 2-nonyl-. CAS 17322-97-3.
-
ChemSynthesis. 2-Nonyloxirane Chemical Properties and Synthesis. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,2-EPOXYDODECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,2-EPOXYHEXADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,2-Epoxydodecane | C12H24O | CID 17858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
